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molecular formula C8H11N3 B8772609 2-Cyclobutylpyrimidin-4-amine

2-Cyclobutylpyrimidin-4-amine

Cat. No. B8772609
M. Wt: 149.19 g/mol
InChI Key: JISNIQNOVMHUPR-UHFFFAOYSA-N
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Patent
US07507733B2

Procedure details

This intermediate was made according to example 2, step A] method from cyclobutanecarboxamidine hydrochloride (0.3 g, obtained from cyclobutanecarbonitrile in analogy to Synth. Commun. 12 (13), 1982, 989-993 and Tetrahedron Lett. 31 (14), 1990, 1969-1972) and 3-ethoxy-acrylonitrile (0.3 g). 2-Cyclobutyl-pyrimidin-4-ylamine was obtained as a light brown solid (0.26 g): 1H NMR (δ, DMSO-d6): 7.98 (d, 1H), 6.66 (br s, 2H), 6.21 (s, 1H), 3.35-3-37 (m, 1H), 2.33-2.23 (m, 2H), 2.19-2.12 (m, 2H), 1.99-1.88 (m, 1H), 1.82-1.74 (m, 1H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([C:6]([NH2:8])=[NH:7])[CH2:5][CH2:4][CH2:3]1.C(O[CH:12]=[CH:13][C:14]#[N:15])C>>[CH:2]1([C:6]2[N:8]=[C:14]([NH2:15])[CH:13]=[CH:12][N:7]=2)[CH2:5][CH2:4][CH2:3]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
Cl.C1(CCC1)C(=N)N
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)OC=CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C1=NC=CC(=N1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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